molecular formula C16H18BrN3O B12231007 1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B12231007
M. Wt: 348.24 g/mol
InChI Key: QQTZGIFFQDGTCL-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 5-bromopyridine-2-amine with 2-methoxyphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)-3-(5-chloro-2-methoxyphenyl)urea: A compound with similar structural features but with a urea moiety instead of a piperazine ring.

    1-(5-Bromopyridin-2-yl)-4-(2-hydroxyphenyl)piperazine: A compound with a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

1-(5-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of a bromopyridine moiety and a methoxyphenyl group attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C16H18BrN3O/c1-21-15-5-3-2-4-14(15)19-8-10-20(11-9-19)16-7-6-13(17)12-18-16/h2-7,12H,8-11H2,1H3

InChI Key

QQTZGIFFQDGTCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)Br

Origin of Product

United States

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